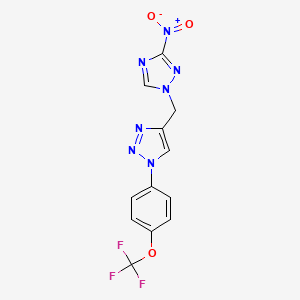
Cyp51/PD-L1-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyp51/PD-L1-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers and researchers. the general approach involves the use of organic synthesis techniques to construct the molecular framework of the compound .
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed due to proprietary reasons. The production process likely involves large-scale organic synthesis techniques, purification steps, and quality control measures to ensure the compound’s purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Cyp51/PD-L1-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially modifying the compound’s activity.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in the chemical modification of this compound
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The specific conditions, such as temperature, pressure, and reaction time, depend on the desired chemical transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include modified versions of the original compound with altered chemical and biological properties .
Applications De Recherche Scientifique
Cyp51/PD-L1-IN-4 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies involving the inhibition of cytochrome P450 enzymes and the development of new antifungal agents
Biology: In biological research, this compound is used to study the mechanisms of fungal infections and the role of PD-L1 in immune responses
Medicine: The compound has potential therapeutic applications in treating fungal infections and modulating immune responses in various diseases
Industry: This compound is used in the development of new antifungal drugs and immune checkpoint inhibitors
Mécanisme D'action
Cyp51/PD-L1-IN-4 exerts its effects by inhibiting both CYP51 and PD-L1. CYP51 is an enzyme involved in the biosynthesis of sterols, which are essential components of fungal cell membranes. By inhibiting CYP51, the compound disrupts the synthesis of ergosterol, leading to fungal cell death .
PD-L1 is an immune checkpoint protein that plays a role in suppressing the immune response. By inhibiting PD-L1, this compound enhances the immune system’s ability to recognize and attack cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Posaconazole: A triazole antifungal agent that also targets CYP51.
Itraconazole: Another triazole antifungal that inhibits CYP51.
Fluconazole: A short-tailed triazole antifungal that targets CYP51.
Voriconazole: A triazole antifungal with a similar mechanism of action.
Uniqueness
Cyp51/PD-L1-IN-4 is unique in its dual-target inhibition of both CYP51 and PD-L1, making it a valuable compound for both antifungal and immunomodulatory research.
Propriétés
Formule moléculaire |
C27H28N4O3 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
methyl (2S)-2-[[3-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C27H28N4O3/c1-20-23(11-7-13-25(20)22-9-4-3-5-10-22)17-34-24-12-6-8-21(14-24)15-29-26(27(32)33-2)16-31-19-28-18-30-31/h3-14,18-19,26,29H,15-17H2,1-2H3/t26-/m0/s1 |
Clé InChI |
HCSILABHNVKAFW-SANMLTNESA-N |
SMILES isomérique |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC=CC(=C3)CN[C@@H](CN4C=NC=N4)C(=O)OC |
SMILES canonique |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC=CC(=C3)CNC(CN4C=NC=N4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




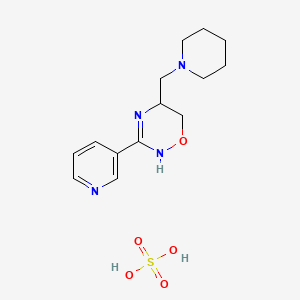
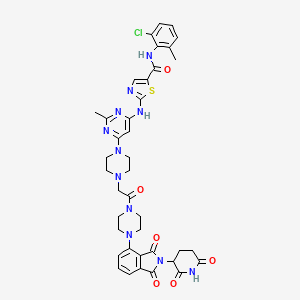
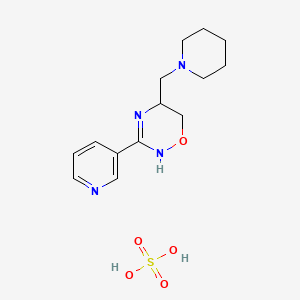
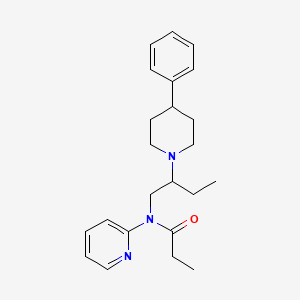
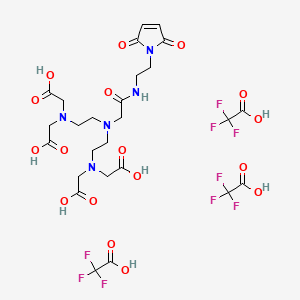

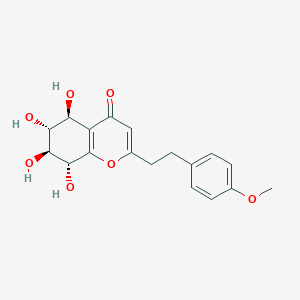


![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)

